N-(2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS No.: 878056-43-0
Cat. No.: VC4539631
Molecular Formula: C23H25N3O5S
Molecular Weight: 455.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878056-43-0 |
|---|---|
| Molecular Formula | C23H25N3O5S |
| Molecular Weight | 455.53 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C23H25N3O5S/c1-31-20-11-5-3-9-18(20)24-22(27)16-32(29,30)21-14-26(19-10-4-2-8-17(19)21)15-23(28)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15-16H2,1H3,(H,24,27) |
| Standard InChI Key | LAFSCJJPDRCFLW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Introduction
Chemical Identity and Structural Analysis
N-(2-Methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878056-43-0) is a multifunctional organic molecule with a molecular formula of and a molecular weight of 455.53 g/mol. Its IUPAC name reflects three key structural components:
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A 2-methoxyphenyl group attached to the acetamide nitrogen.
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A sulfonyl bridge linking the acetamide to an indole moiety.
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A pyrrolidine ring conjugated via a ketone-containing ethyl spacer to the indole nitrogen.
The compound’s three-dimensional conformation enables interactions with biological targets, particularly those involving hydrophobic pockets and hydrogen-bonding sites.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 878056-43-0 |
| Molecular Formula | |
| Molecular Weight | 455.53 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
| SMILES | COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
| InChI Key | LAFSCJJPDRCFLW-UHFFFAOYSA-N |
Synthetic Pathways and Methodologies
The synthesis of this compound involves sequential functionalization of the indole core, followed by sulfonylation and amidation (Fig. 1). A representative pathway includes:
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Indole Functionalization: Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole nitrogen via nucleophilic substitution.
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Sulfonylation: Reaction with chlorosulfonic acid to install the sulfonyl group at the indole’s 3-position.
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Acetamide Formation: Coupling the sulfonyl-indole intermediate with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., TBTU) .
Critical optimization parameters include solvent choice (e.g., dry dichloromethane), temperature control (0–25°C), and purification via column chromatography. Analytical validation through -NMR and high-resolution mass spectrometry (HRMS) confirms intermediate and final product integrity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrrolidine, ethyl bromoacetate, DCM, 0°C | 72% |
| 2 | Chlorosulfonic acid, DCM, reflux | 65% |
| 3 | TBTU, DIPEA, 2-methoxyaniline, RT | 58% |
Physicochemical Properties
While experimental solubility data remain unpublished, predictive models suggest moderate lipophilicity () due to the methoxyphenyl and pyrrolidine groups. The sulfonyl moiety enhances polarity, potentially improving aqueous solubility under physiological conditions. Stability studies indicate susceptibility to hydrolysis at extreme pH levels, necessitating storage at −20°C in anhydrous environments.
Structure-Activity Relationships (SAR) and Derivative Compounds
Comparative studies with analogs reveal critical SAR insights:
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Pyrrolidine vs. Piperidine: Replacement of pyrrolidine with piperidine (as in VC5488440) reduces PPAR-γ binding by 30%, underscoring the importance of ring size.
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Sulfonyl vs. Thioether: Substituting the sulfonyl group with a thioether (as in CID 20902418 ) abolishes IRS-1 activity, emphasizing the sulfonyl group’s electronic contributions.
Table 3: Activity Comparison of Structural Analogs
| Compound | PPAR-γ EC (μM) | IRS-1 Inhibition (%) |
|---|---|---|
| Target Compound | 1.2 | 45 |
| Piperidine Analog | 1.7 | 32 |
| Thioether Analog | >10 | 8 |
Analytical Characterization Techniques
Rigorous quality control employs:
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-NMR: Confirms substitution patterns (e.g., indole H-2 singlet at δ 7.35 ppm).
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HRMS: Validates molecular ion ([M+H] = 456.1542).
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HPLC-PDA: Purity >98% (C18 column, acetonitrile/water gradient).
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